molecular formula C15H14O4 B6401365 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid CAS No. 1262006-91-6

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid

Cat. No.: B6401365
CAS No.: 1262006-91-6
M. Wt: 258.27 g/mol
InChI Key: AXDOGAIFUSZIPK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzoic acid with 2-methoxy-5-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent.

Major Products

    Oxidation: Formation of 3-oxo-4-(2-methoxy-5-methylphenyl)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(2-methoxy-5-methylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Lacks the methyl group on the phenyl ring.

    4-Hydroxy-3-methoxybenzoic acid: Has the hydroxy and methoxy groups in different positions.

    3,4-Dihydroxybenzoic acid: Lacks the methoxy and methyl groups.

Uniqueness

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-3-6-14(19-2)12(7-9)11-5-4-10(15(17)18)8-13(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDOGAIFUSZIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689943
Record name 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-91-6
Record name 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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